![molecular formula C19H21N3O5S B2686173 5-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019099-97-8](/img/structure/B2686173.png)
5-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
Research on pyrazole derivatives, such as in the work by Palkar et al. (2017), reveals a methodical approach to designing and synthesizing novel compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests a potential application in developing new antibacterial agents through the synthesis of complex molecules similar to the one (Palkar et al., 2017).
Structural Analysis and Molecular Interactions
Studies on pyrazole derivatives also include detailed structural analysis and elucidation of molecular interactions, as demonstrated by Prabhuswamy et al. (2016). Such research provides insights into the crystal structure, hydrogen bonding interactions, and overall molecular conformation, which are crucial for understanding the bioactive properties of complex molecules (Prabhuswamy et al., 2016).
Potential Antiviral and Cytotoxic Activities
Investigations into the antiviral and cytotoxic activities of pyrazole-based compounds, like those conducted by Aslam et al. (2014), reveal the potential for such molecules to serve as leads in the development of new therapeutic agents against specific viruses, including HIV-1, highlighting the importance of novel compound synthesis in drug discovery (Aslam et al., 2014).
特性
IUPAC Name |
5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-13-3-4-17-18(9-13)27-7-6-26-17)15-10-16(12-1-2-12)22(21-15)14-5-8-28(24,25)11-14/h3-4,9-10,12,14H,1-2,5-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLQIDGIRLRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

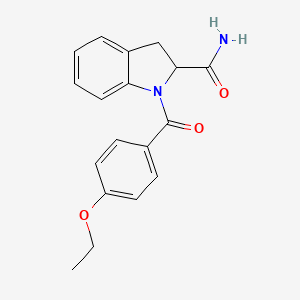
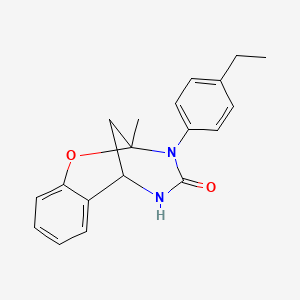
![4-amino-N~3~-isopropyl-N~5~-[4-(methylthio)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B2686093.png)
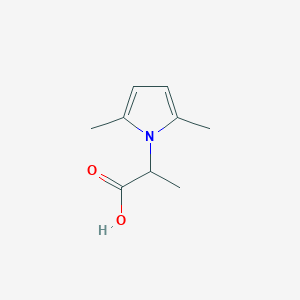
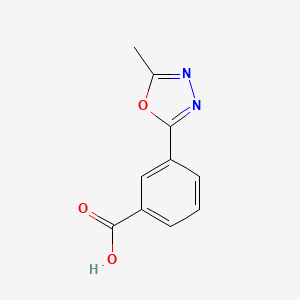
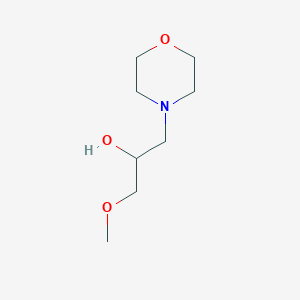
![2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686102.png)

![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2686104.png)
![methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2686107.png)
![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2686108.png)
![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile](/img/structure/B2686109.png)
![methyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2686110.png)
![1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2686113.png)